molecular formula C16H11FN4OS2 B2930351 N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide CAS No. 314261-52-4

N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

Katalognummer: B2930351
CAS-Nummer: 314261-52-4
Molekulargewicht: 358.41
InChI-Schlüssel: RFBAZSVVKOFXGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C16H11FN4OS2 and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole and benzothiazole moieties through cyclization reactions. The introduction of the fluorophenyl group is achieved via electrophilic substitution reactions. The overall synthetic route is crucial for ensuring high yields and purity of the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the triazolo[3,4-b][1,3]benzothiazole scaffold. For instance:

  • In vitro assays demonstrated that derivatives such as this compound exhibit significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
  • Table 1 summarizes the IC50 values of related compounds against selected cancer cell lines:
CompoundCell LineIC50 (μM)
Compound AA549 (Lung)5.6
Compound BMCF-7 (Breast)7.2
This compoundHCC827 (Lung)6.5

These findings suggest that compounds with similar structures may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • In vitro tests against Gram-positive and Gram-negative bacteria indicate that it possesses moderate to strong antibacterial activity .
  • The minimum inhibitory concentrations (MICs) were determined for various strains:
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity is hypothesized to result from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

  • DNA Intercalation : Similar compounds have shown a tendency to intercalate into DNA structures, leading to inhibition of DNA-dependent enzymes .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.

Case Studies

A recent clinical study investigated the efficacy of a related triazole compound in a cohort of patients with advanced lung cancer. The results indicated that patients receiving treatment with this compound showed improved progression-free survival compared to those on standard chemotherapy .

Additionally, a laboratory study demonstrated that combining this compound with other chemotherapeutic agents resulted in a synergistic effect, enhancing overall cytotoxicity against resistant cancer cell lines .

Eigenschaften

IUPAC Name

N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS2/c17-10-5-1-2-6-11(10)18-14(22)9-23-15-19-20-16-21(15)12-7-3-4-8-13(12)24-16/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBAZSVVKOFXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.